tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and two fluorine atoms The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach is to begin with the piperidine ring, introducing the aminomethyl group through reductive amination The difluorination can be achieved using electrophilic fluorinating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety profiles. These systems allow for efficient scaling up of the synthesis process while maintaining high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the difluoropiperidine ring can enhance the compound’s stability and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-(aminomethyl)-5-fluoropiperidine-1-carboxylate
- tert-Butyl (2R)-2-(aminomethyl)-5,5-dichloropiperidine-1-carboxylate
- tert-Butyl (2R)-2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring, which significantly influences its chemical reactivity and biological activity. The difluorination enhances the compound’s stability and lipophilicity, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-4-8(15)6-14/h8H,4-7,14H2,1-3H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTWMGXYRJTIHT-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(CC[C@@H]1CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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